LASSBio-1911
Description
Properties
Molecular Formula |
C17H18N4O3 |
|---|---|
Molecular Weight |
326.356 |
IUPAC Name |
(E)-4-((2-(4-(Dimethylamino)benzoyl)hydrazineylidene)methyl)-N-hydroxybenzamide |
InChI |
InChI=1S/C17H18N4O3/c1-21(2)15-9-7-13(8-10-15)16(22)19-18-11-12-3-5-14(6-4-12)17(23)20-24/h3-11,24H,1-2H3,(H,19,22)(H,20,23)/b18-11+ |
InChI Key |
HHDICTUTXIOTBC-WOJGMQOQSA-N |
SMILES |
O=C(NO)C1=CC=C(/C=N/NC(C2=CC=C(N(C)C)C=C2)=O)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LASSBio-1911 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Lassbio 1911
Established Synthetic Routes for LASSBio-1911
The primary synthesis of this compound, with the chemical name (E)-N'-(4-(hydroxycarbamoyl)benzylidene)-4-(dimethylamino) benzohydrazide, follows procedures established by Rodrigues and colleagues. biorxiv.orgnih.govmdpi.com The core of this synthesis involves the formation of the N-acylhydrazone (NAH) scaffold. sciforum.netresearchgate.net This is typically achieved through the condensation reaction between a key hydrazide intermediate and an appropriate aldehyde. The design strategy was informed by the structure of trichostatin A, a well-known nonselective HDAC inhibitor. sciforum.netbiorxiv.org The synthesis focused on creating para-substituted phenyl-hydroxamic acid derivatives, which were found to be more potent inhibitors of HDAC6 compared to their meta-substituted counterparts. sciforum.net The N- and C-methylation of the NAH framework was also evaluated, leading to the identification of this compound as a highly potent and selective inhibitor. sciforum.net
Approaches for the Synthesis of this compound Analogues
The synthesis of this compound analogues has been pursued to explore structure-activity relationships (SAR) and to develop compounds with dual-target activity. A primary approach involves molecular hybridization, where the pharmacophoric elements of this compound are combined with those of other inhibitors. researchgate.netmdpi.com
A prominent example is the development of LASSBio-2208, a dual inhibitor of HDAC6 and phosphatidylinositol 3-kinase (PI3K). researchgate.netmdpi.com The design concept for this analogue was based on the hybridization of the acylhydrazone framework of this compound with the morpholinopyrimidine fragment found in PI3K inhibitors like PI-103. researchgate.netmdpi.com Further research has involved modifying the "cap group" of the this compound structure, exploring various aromatic and heteroaromatic rings; however, these changes were found to have a minimal impact on the potency of HDAC6 inhibition. sciforum.net
Chemical Strategies Employed in this compound Scaffold Modification
Chemical modifications of the this compound scaffold are guided by molecular modeling and SAR studies to enhance potency, selectivity, or introduce new biological activities. nih.gov
Modification of the Solvent-Exposed Moiety : Molecular docking studies of this compound with the HDAC6 crystal structure revealed that the 4-dimethylamino benzoyl moiety is exposed to the solvent. nih.gov This finding indicated that modifications in this region would likely not disrupt the key interactions required for HDAC6 inhibition. This strategy was successfully employed to create the dual HDAC6/PI3Kα inhibitor, LASSBio-2208, by replacing the 4-dimethylaminobenzoyl group with a moiety designed to interact with the hinge region of PI3Kα. nih.gov
Methylation of the Acylhydrazone Framework : The strategic introduction of methyl groups to the N-acylhydrazone core was a key step in the optimization process that led to this compound. sciforum.net This type of modification can influence the compound's conformation, electronic properties, and metabolic stability. ufrj.br
Cap Group Variation : Different aromatic and heteroaromatic rings have been substituted as the cap group to probe the binding pocket and optimize interactions. sciforum.net
| Strategy | Target Region | Example Analogue | Purpose | Reference |
| Molecular Hybridization | 4-dimethylamino benzoyl moiety (Cap Group) | LASSBio-2208 | Develop dual HDAC6/PI3Kα inhibitors | nih.gov, researchgate.net, mdpi.com |
| Framework Methylation | N-acylhydrazone (NAH) core | This compound | Optimize potency and selectivity for HDAC6 | sciforum.net |
| Cap Group Variation | 4-dimethylamino benzoyl moiety (Cap Group) | Various NAH derivatives | Explore Structure-Activity Relationships (SAR) | sciforum.net |
Purification and Characterization Methodologies for this compound and Derivatives
Following synthesis, this compound and its derivatives undergo rigorous purification and characterization to ensure identity and high purity. biorxiv.orgmdpi.com
Purification : The primary purification technique employed is column chromatography. biorxiv.org Subsequently, the purity of the final compound is confirmed using reversed-phase high-performance liquid chromatography (HPLC), with a purity profile of greater than 95% being the standard for subsequent pharmacological assays. biorxiv.orgmdpi.commdpi.com
Characterization : A suite of spectrometric and spectroscopic techniques is used for structural elucidation and characterization. biorxiv.orgunifal-mg.edu.br These methods include:
Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are used to confirm the chemical structure. unifal-mg.edu.br
Infrared Spectroscopy (IR): Used to identify characteristic functional groups within the molecule. unifal-mg.edu.br
Melting Point Analysis: To determine the melting point of the synthesized solid compounds. unifal-mg.edu.br
Research Findings
The strategic synthesis and modification of this compound have yielded significant insights into the requirements for potent and selective HDAC6 inhibition.
| Compound | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) | HDAC8 IC₅₀ (µM) | Reference |
| Trichostatin A | 0.0085 | 0.052 | 0.009 | 0.36 | sciforum.net |
| This compound | >3.0 | >3.0 | 0.015 | 0.23 | sciforum.net |
| LASSBio-1909 | >3.0 | >3.0 | 0.027 | 0.13 | sciforum.net |
| LASSBio-1910 | >10.0 | >10.0 | 0.39 | 2.2 | sciforum.net |
| LASSBio-1908 | >10.0 | >10.0 | 2.5 | 2.0 | sciforum.net |
Molecular and Cellular Pharmacological Characterization of Lassbio 1911
Enzymatic Inhibition Profiles of LASSBio-1911
The inhibitory activity of this compound has been primarily evaluated against histone deacetylase (HDAC) isoforms to establish its selectivity and potency.
This compound has been identified as a highly potent inhibitor of HDAC6, with a reported IC50 value of 15 nM. biorxiv.org It also demonstrates inhibitory activity against HDAC8, with an IC50 of 230 nM, showing a 15-fold selectivity for HDAC6 over HDAC8. biorxiv.org Critically, the compound has been found to lack significant activity against class I HDAC isoforms, including HDAC1 and HDAC2, at concentrations up to 10,000 nM, highlighting its selective inhibition profile. biorxiv.orgsciforum.net This selectivity is attributed to the presence of a phenyl linker in its structure. sciforum.net The compound was designed through isosteric modifications to the structure of Trichostatin A, a well-known pan-HDAC inhibitor. biorxiv.org
Table 1: Enzymatic Inhibition Profile of this compound Against Human HDAC Isoforms
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC6 IC50 (µM) | HDAC8 IC50 (µM) |
|---|---|---|---|---|
| This compound | >10.0 | >10.0 | 0.015 | 0.230 |
| Trichostatin A | 0.0085 | 0.052 | 0.009 | 0.36 |
Data sourced from scientific publications. biorxiv.orgsciforum.net
This compound is characterized in the literature primarily as an HDAC6/HDAC8 inhibitor. mdpi.commdpi.comnih.gov Further development based on its structure led to the creation of LASSBio-2208, a dual inhibitor targeting both HDAC6 and phosphatidylinositol 3-kinase (PI3Kα). mdpi.comnih.gov The design of LASSBio-2208 involved modifying the 4-dimethylamino benzoyl portion of the this compound molecule, a region considered to be solvent-exposed and thus adaptable for introducing PI3K inhibitory activity without compromising HDAC6 inhibition. mdpi.com This strategic modification to create a dual-target inhibitor from the this compound scaffold underscores the focused HDAC-inhibitory profile of the parent compound.
Selective Histone Deacetylase (HDAC) Isoform Inhibition (HDAC6, HDAC8)
This compound Effects on Cellular Viability and Proliferation
The biological effects of this compound have been studied in various cell-based models to assess its anti-cancer potential.
This compound has demonstrated cytotoxic and antiproliferative effects across a range of cancer cell lines. In hepatocellular carcinoma (HCC) cells, specifically the HepG2 line, this compound showed an IC50 value of 9.48 µM. sciforum.net It was also active against the HT144 melanoma cell line with an IC50 of 21.18 µM. sciforum.net Further studies reported its cytotoxic activity in human leukemia cell lines, with CC50 values ranging from 5.27 µM to 13.75 µM. mdpi.com In the MCF-7 breast cancer cell line, this compound displayed a CC50 of 39.14 µM in a 48-hour assay. mdpi.comnih.gov It has also been shown to inhibit the viability of PC3 human prostate cancer cells. nih.govnih.gov
Table 2: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Measurement | Value (µM) |
|---|---|---|---|---|
| HepG2 | Hepatocellular Carcinoma | Proliferation | IC50 | 9.48 |
| HT144 | Melanoma | Proliferation | IC50 | 21.18 |
| CCRF-CEM | Leukemia | Cytotoxicity (MTT) | CC50 | 5.27 - 13.75 |
| MOLT-4 | Leukemia | Cytotoxicity (MTT) | CC50 | 5.27 - 13.75 |
| MCF-7 | Breast Cancer | Cytotoxicity (SRB) | CC50 | 39.14 |
| PC3 | Prostate Cancer | Viability (MTT) | - | Effective Inhibition |
Data compiled from multiple research sources. sciforum.netmdpi.comnih.govnih.govnih.gov
A key aspect of the pharmacological profile of this compound is its differential cytotoxicity towards cancerous versus non-cancerous cells. Studies have indicated that the cytotoxic effects of this compound are minimal on normal cells. medchemexpress.com Specifically, in a 48-hour MTT assay using human peripheral blood mononuclear cells (hPBMC) as a model for non-tumor cells, this compound showed no cytotoxic effect even at the highest tested concentration of 100 µM. mdpi.com Additionally, research comparing this compound and its derivative LASSBio-2208 in prostate cells demonstrated that this compound was less cytotoxic to the non-tumorigenic human prostate cell line RWPE-1 than its dual-inhibitor counterpart. nih.govresearchgate.net
Quantitative Assessment in Diverse Cancer Cell Lines
This compound Induction of Cell Cycle Modulation and Apoptosis
This compound has been shown to influence key cellular processes involved in tumor progression, namely cell cycle regulation and programmed cell death (apoptosis). In prostate cancer cells (PC3), treatment with this compound resulted in the arrest of cells in the G2/M phase of the cell cycle and triggered apoptotic processes. nih.gov In hepatocellular carcinoma cells, the inhibition of HDAC6 by this compound led to cell cycle arrest and a decrease in cell proliferation. medchemexpress.com This was accompanied by an increase in the expression of CDKN1A mRNA and an accumulation of the CCNB1 protein. medchemexpress.com Furthermore, this compound was found to induce DNA damage, leading to cellular senescence and/or apoptosis, with the latter occurring through the activation of caspases 3 and 7. sciforum.net
Analysis of G2/M Cell Cycle Arrest Mechanisms
This compound has been shown to induce cell cycle arrest at the G2/M transition in various cancer cell lines. nih.govunifal-mg.edu.br This effect is linked to its activity as an inhibitor of histone deacetylase 6 (HDAC6). unifal-mg.edu.br Inhibition of HDAC6 by this compound leads to a significant increase in the expression of acetylated α-tubulin, a key substrate of HDAC6, which disrupts the proper formation of the mitotic spindle. unifal-mg.edu.brclonagen.com This disruption activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase. researchgate.net
In hepatocellular carcinoma (HCC) cells, treatment with this compound resulted in an accumulation of cells in the G2/M phase, which was associated with DNA damage and activation of the G2/M checkpoint. unifal-mg.edu.br This was accompanied by an increase in the protein levels of Cyclin B1 and the mRNA levels of CDKN1A (p21). unifal-mg.edu.brclonagen.com The protein p21 is a well-known inhibitor of cyclin-dependent kinases (CDKs), and its upregulation contributes to cell cycle arrest. The accumulation of Cyclin B1, a crucial regulator of the G2/M transition, further indicates a block at this stage of the cell cycle. clonagen.complos.org The activation of the cyclin B1/CDK1 complex is essential for entry into mitosis, and its regulation is tightly controlled by proteins such as Cdc25C. nih.gov this compound's interference with these regulatory mechanisms underscores its role in inducing G2/M arrest. nih.govunifal-mg.edu.br
Studies on prostate cancer cells (PC3) also demonstrated that this compound causes a G2/M cell cycle arrest, highlighting that HDAC6 inhibition is a critical factor in this process. nih.gov
Table 1: Effect of this compound on Cell Cycle Regulatory Proteins
| Cell Line | Protein/Marker | Effect of this compound | Reference |
|---|---|---|---|
| Hepatocellular Carcinoma (HepG2, Hep3B) | Acetylated α-tubulin | Increased expression | unifal-mg.edu.br |
| Hepatocellular Carcinoma (HepG2, Hep3B) | CDKN1A (p21) mRNA | Increased levels | unifal-mg.edu.brclonagen.com |
| Hepatocellular Carcinoma (HepG2, Hep3B) | Cyclin B1 | Protein accumulation | clonagen.com |
| Prostate Cancer (PC3) | - | G2/M phase arrest | nih.gov |
Investigations into Apoptotic Pathway Activation
This compound has been demonstrated to trigger apoptosis, or programmed cell death, in cancer cells through the intrinsic pathway. nih.govunifal-mg.edu.br This process is characterized by the involvement of the Bcl-2 family of proteins, which are key regulators of apoptosis. nih.govaging-us.com
In hepatocellular carcinoma (HCC) cell lines, this compound was found to increase the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2. unifal-mg.edu.br An elevated Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway, leading to increased mitochondrial outer membrane permeability and the release of pro-apoptotic factors. nih.govbrieflands.com This ultimately activates the caspase cascade, a family of proteases that execute the apoptotic process. aging-us.com
Furthermore, in prostate cancer (PC3) cells, treatment with this compound led to the activation of caspase-3, a key executioner caspase. nih.gov The activation of caspase-3 is a critical step in the apoptotic cascade, responsible for the cleavage of various cellular substrates and the morphological changes associated with apoptosis. aging-us.com Both this compound and a related compound, LASSBio-2208, were shown to trigger apoptotic processes in these cells. nih.govresearchgate.net The induction of apoptosis by this compound is a crucial component of its anti-cancer activity, contributing to the reduction of cell viability. nih.gov
Table 2: this compound's Impact on Apoptotic Markers
| Cell Line | Apoptotic Marker | Effect of this compound | Reference |
|---|---|---|---|
| Hepatocellular Carcinoma (HepG2) | Bax/Bcl-2 ratio | Increased | unifal-mg.edu.br |
| Prostate Cancer (PC3) | Caspase-3 | Activation | nih.gov |
| Prostate Cancer (PC3) | Apoptotic Cells (Annexin V/PI staining) | Increased percentage | nih.govresearchgate.net |
Impact of this compound on Cellular Migration and Metastasis Mechanisms
This compound has shown significant effects on inhibiting cellular migration and the mechanisms underlying metastasis. nih.govunifal-mg.edu.br This is a critical aspect of its potential anti-cancer properties, as metastasis is a major cause of cancer-related mortality. frontiersin.org
In prostate cancer cells (PC3), this compound was found to reduce cell migration. nih.govresearchgate.net This effect was associated with the inhibition of the JAK2/STAT3 signaling pathway and a reduction in the secretion of Interleukin-6 (IL-6). nih.gov The JAK2/STAT3 pathway is known to play a crucial role in promoting cell migration and invasion in various cancers. nih.gov
Similarly, in hepatocellular carcinoma (HCC) cells (Hep3B), this compound inhibited cell migration capacity. unifal-mg.edu.br This inhibitory effect on migration in HCC cells was correlated with the inhibition of HDAC6, as evidenced by an increase in acetylated α-tubulin. unifal-mg.edu.br
The ability of cancer cells to migrate and invade surrounding tissues is dependent on the degradation of the extracellular matrix (ECM), a process mediated by enzymes such as matrix metalloproteinases (MMPs). dovepress.complos.org While direct studies on this compound's effect on specific MMPs like MMP-2 and MMP-9 were not detailed in the provided context, the inhibition of key signaling pathways like JAK2/STAT3 suggests a potential downstream effect on these metastatic mediators. nih.gov
Table 3: Influence of this compound on Cellular Migration Pathways
| Cell Line | Pathway/Molecule | Effect of this compound | Reference |
|---|---|---|---|
| Prostate Cancer (PC3) | Cell Migration | Reduced | nih.gov |
| Prostate Cancer (PC3) | p-STAT3 expression | Reduced | nih.govresearchgate.net |
| Prostate Cancer (PC3) | IL-6 secretion | Reduced | nih.govresearchgate.net |
| Hepatocellular Carcinoma (Hep3B) | Migration Capacity | Inhibited | unifal-mg.edu.br |
Mechanistic Elucidation of Lassbio 1911 Action at the Molecular Level
Identification of Primary Molecular Targets and Binding Interactions
LASSBio-1911's activity stems from its direct interaction with specific epigenetic modifying enzymes, particularly histone deacetylases (HDACs).
This compound is characterized as a potent inhibitor of histone deacetylase 6 (HDAC6) and also shows activity against HDAC8. researchgate.netmdpi.com Research indicates that this compound is particularly effective against HDAC6, with inhibitory activity in the low nanomolar range. sciforum.net Docking studies predict that this compound binds within the catalytic domain 2 of HDAC6. sciforum.net The deacetylase function of HDAC6 primarily resides in its C-terminal second catalytic domain. nih.gov The interaction of this compound within this key domain disrupts the enzyme's ability to remove acetyl groups from its protein substrates. sciforum.net
The inhibitory profile of this compound highlights its selectivity. While potent against HDAC6 and HDAC8, it shows significantly less activity against other HDAC isoforms like HDAC1 and HDAC2. sciforum.net This selectivity is a key aspect of its mechanism, minimizing off-target effects that can be associated with pan-HDAC inhibitors.
| Compound | HDAC1 (IC50 in µM) | HDAC2 (IC50 in µM) | HDAC6 (IC50 in µM) | HDAC8 (IC50 in µM) |
|---|---|---|---|---|
| This compound | >30 | >30 | 0.0058 | 0.48 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data derived from studies on N-acylhydrazone derivatives. sciforum.net
A primary and well-documented downstream effect of this compound's inhibition of HDAC6 is the modulation of tubulin acetylation. HDAC6 is a major cytoplasmic deacetylase, and one of its key non-histone substrates is α-tubulin, a critical component of microtubules. mdpi.com By inhibiting HDAC6, this compound prevents the deacetylation of α-tubulin at the lysine-40 residue. sciforum.netelifesciences.org
This leads to a detectable accumulation of acetylated α-tubulin within cells treated with the compound. sciforum.netbvsalud.org Increased tubulin acetylation is known to be associated with enhanced microtubule stability and can affect microtubule-dependent cellular processes such as intracellular transport and cell migration. mdpi.comnih.gov In studies using various cell lines, treatment with this compound resulted in a significant increase in the levels of acetylated tubulin, confirming the functional consequence of its HDAC6 inhibition. sciforum.net
Specific Interaction with HDAC6 and HDAC8 Catalytic Domains
Modulation of Intracellular Signaling Pathways by this compound
Beyond its direct enzymatic inhibition, this compound influences key intracellular signaling cascades that regulate cell fate, inflammation, and proliferation.
The Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway is a critical signaling cascade for cytokine and growth factor signaling. researchgate.netnih.gov Dysregulation of this pathway is common in various diseases. This compound has been shown to modulate this pathway effectively. researchgate.netnih.gov
In studies on prostate cancer cells, treatment with this compound resulted in a significant inhibition of STAT3 phosphorylation (p-STAT3). nih.govnus.edu.sg The phosphorylation of STAT3 is a key step in its activation and subsequent translocation to the nucleus to regulate gene expression. researchgate.net By reducing p-STAT3 levels, this compound can interfere with these downstream events. Concurrently, this compound treatment has been demonstrated to reduce the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6). researchgate.netnih.govnus.edu.sg Since IL-6 is a known activator of the JAK2/STAT3 pathway, this suggests that this compound may disrupt a positive feedback loop that drives pathway activation. nih.govfrontiersin.org
| Target | Observed Effect of this compound | Reference |
|---|---|---|
| Phosphorylated STAT3 (p-STAT3) | Reduced Expression | researchgate.netnih.govnus.edu.sg |
| Interleukin-6 (IL-6) | Reduced Secretion | researchgate.netnih.govnus.edu.sg |
| Phosphorylated JNK (p-JNK) | Modest Reduction | researchgate.net |
This compound functions as an epigenetic modifier through its inhibition of HDACs. dntb.gov.uaresearchgate.net Epigenetic regulation of gene expression is a dynamic process controlled by the balanced action of enzymes that add or remove chemical marks on DNA and histone proteins. goettingen-research-online.deresearchgate.net The primary counter-regulatory enzymes to HDACs are histone acetyltransferases (HATs), which add acetyl groups to lysine (B10760008) residues on histones. researchgate.net
By inhibiting HDAC6 and HDAC8, this compound shifts the enzymatic balance in favor of HAT activity. This results in a state of hyperacetylation of HDAC targets, including both histone and non-histone proteins like α-tubulin. sciforum.netresearchgate.net This alteration in the acetylation landscape can lead to a more "open" chromatin structure, making DNA more accessible to transcription factors and thereby activating the expression of certain genes. researchgate.net Therefore, the mechanism of this compound is intrinsically linked to its interplay with the broader machinery of epigenetic modification, tipping the cellular balance towards an acetylated state. researchgate.net
Effects on JAK2/STAT3 Signaling and Cytokine Secretion
This compound Effects on Key Biological Processes
The compound this compound, a novel inhibitor of histone deacetylase 6 (HDAC6), has been the subject of research investigating its molecular action on critical biological pathways. biorxiv.orgmedchemexpress.com Studies have elucidated its effects on cell proliferation, neuroprotection, and synaptic function, particularly in models of disease.
Cell Proliferation and Differentiation Pathways
Research into the molecular mechanisms of this compound has demonstrated its influence on cell viability and proliferation, primarily in the context of cancer cell lines. In studies using PC3 prostate tumor cells, this compound was shown to exert cytotoxic effects, reducing cell viability and inhibiting proliferation. nih.gov
The compound's action is linked to the modulation of key signaling pathways that govern cell cycle and survival. nih.gov A primary mechanism identified is the induction of G2/M phase cell cycle arrest, which prevents cells from proceeding through mitosis. nih.gov Furthermore, this compound triggers apoptotic processes, leading to programmed cell death. nih.gov
The molecular pathways implicated in these effects include:
JNK Pathway: this compound was found to inhibit the c-Jun N-terminal kinase (JNK) pathway, which is integral to controlling cell processes such as proliferation, apoptosis, and differentiation. nih.gov
JAK2/STAT3 Pathway: The compound was also observed to reduce the expression of phosphorylated STAT3 and inhibit the JAK2/STAT3 signaling pathway, which is crucial for cell migration. nih.gov This inhibition contributes to a reduction in the metastatic potential of cancer cells. nih.gov
Table 1: Effects of this compound on Prostate Cancer (PC3) Cell Processes
| Biological Process | Effect of this compound | Implicated Signaling Pathway | Source(s) |
|---|---|---|---|
| Cell Viability | Reduced | - | nih.gov |
| Cell Cycle | Arrest at G2/M Phase | JNK Pathway | nih.gov |
| Apoptosis | Induced | JNK Pathway | nih.gov |
| Cell Migration | Reduced | JAK2/STAT3 Pathway | nih.gov |
Neuroprotective Mechanisms, including Astrocyte Phenotype Modulation
This compound demonstrates significant neuroprotective potential, largely through its action on astrocytes, which are key players in neuroinflammation and central nervous system homeostasis. nih.govresearchgate.net As an inhibitor of histone deacetylases (iHDACs), this compound can modulate gene expression and cellular function in the brain. nih.gov
In the context of neurodegenerative conditions like Alzheimer's disease, astrocytes can become reactive, a state known as astrogliosis. nih.gov This reactivity can lead to different astrocyte phenotypes, including a pro-inflammatory "A1" state and a neuroprotective "A2" state. Research indicates that this compound can modulate this reactivity. biorxiv.orgnih.gov Specifically, it has been shown to promote the conversion of astrocytes from the A1 to the A2 phenotype. nih.gov
In disease models involving amyloid-β oligomers (AβO), which are toxic protein aggregates found in Alzheimer's disease, this compound prevents AβO-triggered astrocytic reactivity. biorxiv.orgnih.govresearchgate.net By mitigating this harmful reactivity, the compound enhances the inherent neuroprotective functions of astrocytes. nih.govresearchgate.net This modulation helps create a more supportive environment for neuronal survival. nih.gov
Table 2: Neuroprotective Effects of this compound via Astrocyte Modulation
| Parameter | Effect of this compound | Disease Model Context | Source(s) |
|---|---|---|---|
| Astrocyte Reactivity | Modulates and prevents AβO-triggered reactivity | Amyloid-β Oligomer (AβO) Toxicity Models | biorxiv.orgnih.govresearchgate.net |
| Astrocyte Phenotype | Promotes conversion from A1 (pro-inflammatory) to A2 (neuroprotective) phenotype | General | nih.gov |
| Neuroprotective Potential of Astrocytes | Enhanced | Amyloid-β Oligomer (AβO) Toxicity Models | nih.govresearchgate.net |
| Synaptogenic Potential of Astrocytes | Modulated | In vitro astrocyte cultures | nih.govresearchgate.net |
Synaptic Function and Memory Improvement in Disease Models
The neuroprotective effects of this compound translate into tangible improvements in synaptic health and cognitive function in animal models of neurodegeneration. nih.govresearcher.life In mouse models where Alzheimer's-like pathology is induced by the infusion of amyloid-β oligomers (AβO), treatment with this compound has been shown to rescue synaptic and memory functions. biorxiv.orgnih.govresearchgate.net
These cellular improvements are correlated with better performance in behavioral tests designed to evaluate cognitive function. nih.govresearchgate.net In AβO-infused mice, this compound treatment led to:
Improved performance in the Novel Object Recognition (NOR) test , indicating a rescue of recognition memory. researchgate.net
Rescued memory function in the step-down inhibitory avoidance task . researchgate.net
Improved performance in the Water T-Maze test , demonstrating an enhancement in spatial learning and memory. researchgate.net
These findings collectively suggest that by targeting astrocyte dysfunction and promoting synaptic health, this compound can mitigate the cognitive deficits associated with neurodegenerative disease models. biorxiv.orgnih.gov
Table 3: Effects of this compound on Synaptic Function and Memory in AβO-Infused Mice
| Parameter | Finding | Behavioral Test | Source(s) |
|---|---|---|---|
| Synaptic Health | Increased synaptic protein levels and enhanced synaptic density. | - | biorxiv.org |
| Recognition Memory | Improved behavioral performance. | Novel Object Recognition (NOR) | researchgate.net |
| Aversive Memory | Rescued memory function. | Step-Down Inhibitory Avoidance | researchgate.net |
| Spatial Memory | Improved escape latency and time in target quadrant. | Water T-Maze | researchgate.net |
Structure Activity Relationship Sar and Lead Optimization Studies of Lassbio 1911
Systematic Design and Synthesis of LASSBio-1911 Analogues for SAR Probing
The design of this compound originated from the structure of the natural product trichostatin A, a known non-selective HDAC inhibitor. biorxiv.orgsciforum.net Researchers systematically synthesized a series of N-acylhydrazone derivatives to explore the chemical space around this scaffold and probe the SAR for HDAC inhibition. sciforum.net
The synthetic strategy focused on modifying three key components of the general N-acylhydrazone scaffold: the "cap" group, the linker, and the zinc-binding group (ZBG). For the this compound series, a hydroxamic acid moiety was chosen as the ZBG, known for its ability to chelate the zinc ion in the active site of HDAC enzymes. The core structure features a phenyl linker. sciforum.net
Key synthetic modifications and analogue series included:
Positional Isomerism of the Linker: Analogues were synthesized with the hydroxamic acid group positioned at the para and meta positions of the phenyl linker to evaluate the impact of substitution patterns on potency. sciforum.net
N-methylation of the Hydrazone: The nitrogen atom of the N-acylhydrazone framework was methylated to study the role of the hydrogen-bonding capacity of this group. sciforum.net
C-methylation of the Hydrazone: A methyl group was introduced on the carbon atom of the N-acylhydrazone moiety to assess steric effects near the linker. sciforum.net
These systematic variations allowed for a detailed investigation into how different structural features contribute to the inhibitory activity and selectivity against various HDAC isoforms, particularly HDAC6 and HDAC8. sciforum.netsciforum.net
Elucidation of Pharmacophore Requirements for HDAC6/8 Inhibition
Through enzymatic assays and molecular modeling studies, the essential pharmacophoric features of the N-acylhydrazone scaffold for potent HDAC6 and HDAC8 inhibition were elucidated. sciforum.net A widely accepted pharmacophore model for HDAC inhibitors consists of a cap group, a linker, and a zinc-binding group.
For this compound and its analogues, the key requirements are:
Zinc-Binding Group (ZBG): The hydroxamic acid moiety is a critical component, directly coordinating with the Zn²⁺ ion in the catalytic site of the HDAC enzyme. sciforum.net
Linker: A phenyl ring serves as the linker, providing a rigid scaffold that correctly orients the ZBG and the cap group within the active site. Docking studies predict that this linker places the ZBG deep within the catalytic tunnel to interact with the zinc ion. sciforum.net
Cap Group: The cap group, typically an aromatic or substituted aromatic ring, interacts with the rim of the enzyme's active site, influencing isoform selectivity. In this compound, the 4-dimethylaminobenzoyl moiety functions as the cap group. mdpi.comnih.gov Molecular docking studies of this compound within the catalytic domain of HDAC6 (PDB: 5EDU) indicate that this cap group is oriented towards the solvent-exposed region of the active site. sciforum.netmdpi.comnih.gov This solvent exposure suggests that the cap group can be significantly modified to introduce new properties without negatively impacting HDAC6 inhibition. mdpi.comnih.gov
Impact of Specific Structural Modifications on Biological Activity and Selectivity
The systematic synthesis of analogues revealed clear SAR trends, highlighting how minor structural changes can significantly alter potency and selectivity for HDAC6 and HDAC8. sciforum.net
Phenyl Linker Substitution Pattern: Analogues with the hydroxamic acid at the para-position of the phenyl linker were consistently more potent inhibitors of HDAC6 than their corresponding meta-substituted counterparts. sciforum.net
N-methylation: The introduction of a methyl group on the hydrazone nitrogen (N-methylation) generally led to a decrease in inhibitory potency against HDAC6. sciforum.net
C-methylation: Conversely, adding a methyl group to the carbon of the N-acylhydrazone framework decreased potency for HDAC6 but enhanced the inhibitory activity against HDAC8. sciforum.net
These findings led to the identification of this compound as a highly potent HDAC6 inhibitor with an IC₅₀ of 15 nM and a 15-fold selectivity over HDAC8 (IC₅₀ = 230 nM). biorxiv.org The compound showed no significant activity against class I HDAC isoforms. biorxiv.org
| Compound | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) | HDAC8 IC₅₀ (µM) |
|---|---|---|---|---|
| Trichostatin A | 0.0085 | 0.052 | 0.009 | 0.36 |
| LASSBio-1910 (meta-analogue) | >10.0 | >10.0 | 0.12 | 0.36 |
| This compound (para-analogue) | >10.0 | >10.0 | 0.015 | 0.23 |
| LASSBio-1935 (C-methylated analogue) | >10.0 | >10.0 | 0.056 | 0.11 |
| LASSBio-1936 (C-methylated analogue) | >10.0 | >10.0 | 0.097 | 0.054 |
Rational Design Strategies for Enhanced Potency and Target Profile Modulation
The detailed SAR and pharmacophore models for this compound provided a solid foundation for rational drug design, enabling the optimization of its profile. A key strategy has been molecular hybridization, which involves combining pharmacophoric elements from different parent compounds to create a single molecule with a dual-target profile. researchgate.netresearchgate.net
A prominent example is the development of LASSBio-2208, a dual inhibitor of HDAC6 and Phosphatidylinositol 3-kinase (PI3K). mdpi.comnih.gov The design was guided by the following insights:
Molecular docking studies showed that the 4-dimethylaminobenzoyl "cap" of this compound is solvent-exposed and could be modified without diminishing HDAC6 inhibition. mdpi.comnih.gov
This solvent-exposed moiety was replaced with a morpholinopyrimidine fragment, a known pharmacophore for PI3K inhibition derived from the PI3K inhibitor PI-103. researchgate.netresearchgate.net
This pharmacophore-based fusion resulted in LASSBio-2208, which retained potent HDAC6 inhibition while gaining significant activity against PI3Kα. mdpi.comnih.gov LASSBio-2208 demonstrated IC₅₀ values of 15.3 nM for HDAC6 and 46.3 nM for PI3Kα. mdpi.com This successful lead optimization effort transformed a selective HDAC6/8 inhibitor into a first-in-class dual HDAC6/PI3K inhibitor, showcasing the power of rational design to modulate the target profile of a lead compound. researchgate.netmdpi.com
| Compound | Primary Target(s) | HDAC6 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) | PI3Kα IC₅₀ (nM) |
|---|---|---|---|---|
| This compound | HDAC6/8 | 15 | 230 | N/A |
| LASSBio-2208 | HDAC6/PI3Kα | 15.3 | 67.6 | 46.3 |
Computational and Biophysical Approaches in Lassbio 1911 Research
Molecular Docking Simulations of LASSBio-1911-Target Complexes
Molecular docking simulations are widely used to predict the preferred orientation (binding mode) of a ligand, such as this compound, within the active site of a target protein and to estimate the binding affinity. These simulations help to elucidate the key interactions stabilizing the ligand-target complex.
For this compound, molecular docking studies have been performed to understand its interaction with Histone Deacetylase 6 (HDAC6). These studies identified that the hydroxamate group of this compound forms a bidentate coordination with the zinc ion in the active site of HDAC6. This interaction is further stabilized by hydrogen bond interactions with specific amino acid residues, including His-573, His-574, and Tyr-745. biorxiv.org Additionally, pi-pi stacking interactions between the phenyl group attached to the hydroxamate of this compound and residues like Phe-583 and Phe-643 have been observed in docking simulations. biorxiv.org The crystal structure of HDAC6 catalytic domain 2 (PDB ID: 5EEN) in complex with belinostat (B1667918) has been used as a template for docking studies with this compound. biorxiv.org Various fitness functions available in docking programs, such as ASP, ChemPLP, ChemScore, and GoldScore, have been evaluated in redocking analyses to identify the most suitable function for predicting the binding mode. biorxiv.org
Molecular docking has also been applied to study the interaction of other LASSBio compounds, such as LASSBio-1386, with targets like Leishmania phosphodiesterase B1 (PDEB1). frontiersin.org These computational analyses suggest that LASSBio-1386 may exert its antileishmanial activity through modulating leishmanial PDE activity. frontiersin.org Docking studies can reveal the interaction of compounds with key fragments in the active and peripheral sites of enzymes, as shown in studies with acetylcholinesterase inhibitors. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations extend the insights gained from docking by simulating the dynamic behavior of the ligand-target complex over time. These simulations provide information about the stability of the complex, conformational changes in the protein and ligand, and the dynamics of binding interactions.
MD simulations have been employed in conjunction with docking studies to further investigate the interaction of compounds like LASSBio-1386 with their targets, such as Leishmania PDEB1. frontiersin.org These simulations help to confirm the stability of the predicted binding poses and to explore how the interactions evolve in a more realistic, dynamic environment. While specific details of MD simulations for this compound itself were not extensively detailed in the provided snippets, the use of MD simulations is a common practice in computational medicinal chemistry performed by research groups like LASSBio to understand the mechanism of action and physico-chemical aspects of new molecules. scielo.br MD simulations can reveal tight binding and stable hydrogen bonding interactions, as demonstrated in studies of other inhibitors with their targets. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate the structural and physicochemical properties of a series of compounds with their biological activity. This approach helps to identify the key molecular features that are important for activity and can guide the design of new, more potent derivatives.
While direct QSAR studies specifically focused on a large series of this compound derivatives were not detailed in the provided snippets, QSAR modeling is a technique utilized in the broader field of medicinal chemistry, including research on HDAC6 inhibitors. researchgate.net QSAR models have been developed for HDAC6 inhibitors using various molecular descriptors and machine learning methods, which can be integrated into predictive applications. researchgate.net The LASSBio group utilizes molecular modeling, including QSAR, as an important tool for understanding structure-activity relationships and guiding drug design. scielo.brufrj.br
Virtual Screening and De Novo Design Approaches Based on this compound Scaffold
Virtual screening involves computationally searching large databases of chemical compounds to identify potential hits that are likely to bind to a target protein. De novo design, on the other hand, involves designing new molecular structures from scratch based on the characteristics of the target binding site or a known active scaffold like this compound.
The LASSBio group has a solid library of over fifteen hundred synthesized and evaluated molecules, built using approaches like molecular simplification and hybridization. scielo.br These libraries and design strategies can serve as a basis for virtual screening or de novo design efforts. Virtual screening campaigns have been conducted by researchers in related fields to identify novel inhibitors targeting proteins involved in neurodegenerative diseases. researchgate.netresearchgate.net The concept of molecular hybridization, which was used in the design of LASSBio-2208 based on the this compound framework, exemplifies how known active scaffolds are utilized in the design of new compounds. mdpi.comresearchgate.net Virtual screening is a common tool in drug discovery, including the identification of potential inhibitors for various targets. ufrj.brmedchemexpress.comnih.gov
In Silico Predictions of Ligand-Target Binding Affinity and Selectivity
In silico methods are used to predict the binding affinity of a ligand for its target and to assess its selectivity towards different proteins. These predictions are crucial for prioritizing compounds for experimental testing and for understanding potential off-target effects.
Molecular docking and dynamics simulations contribute to the prediction of binding affinity by estimating interaction energies and evaluating the stability of the complex. frontiersin.orgnih.gov Studies on LASSBio-1386, for instance, involved evaluating the binding energy affinity with the active site of an enzyme. scielo.br While specific in silico predictions of binding affinity and selectivity for this compound across multiple targets were not detailed, the compound has been characterized experimentally as a potent and selective inhibitor of HDAC6 over other HDAC isoforms. biorxiv.orgbiorxiv.org Computational tools can predict properties like BBB crossing and binding affinity, as seen in studies of multitarget compounds for neurodegenerative diseases. mdpi.com The use of integrated molecular modeling and dynamics approaches is relevant for studying target interactions and selectivity. nus.edu.sg
Advanced Research Methodologies Applied to Lassbio 1911
Application of "Omics" Technologies in LASSBio-1911 Studies
"Omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer comprehensive views of biological systems. While these approaches are widely used in biomedical research to understand complex molecular mechanisms medreport.foundation, the application of certain 'omics' in direct studies of this compound has been noted, particularly in the realm of proteomics.
Proteomic profiling has been employed in studies involving this compound to analyze changes in protein expression and modification. For instance, a proteomic profile of hippocampal tissues from mice treated with this compound in the context of an Alzheimer's disease model has been conducted. researchgate.net This type of analysis allows researchers to identify specific proteins or pathways affected by this compound treatment, providing clues about its mechanism of action and therapeutic effects. researchgate.net The integration of proteomics with other 'omics' data, such as metabolomics and transcriptomics, is a growing area aimed at building a more complete picture of biological responses metwarebio.comnih.govbiorxiv.org.
Advanced Imaging Techniques for Subcellular Localization and Interaction Studies
Advanced imaging techniques are crucial for visualizing the distribution of compounds or their effects within cells and tissues, as well as studying molecular interactions. In studies involving this compound, microscopy has been utilized to observe cellular morphology and the localization of specific cellular markers following treatment.
Representative images of astrocyte and neuronal cultures treated with this compound have been captured using techniques such as immunofluorescence, where cells were stained for markers like anti-GFAP (Glial Fibrillary Acidic Protein) and anti-synaptophysin. researchgate.net These images help to assess the compound's impact on specific cell types and synaptic components. researchgate.net While these studies demonstrate the use of imaging to evaluate the effects of this compound, advanced techniques specifically focused on determining the subcellular localization of this compound itself or directly visualizing its interactions with its targets at high resolution were not detailed in the provided information. However, methodologies for subcellular localization analysis using fluorescence microscopy and automated systems are established techniques in biological research lifesciencedb.jpnih.govresearchgate.netresearchgate.net.
High-Throughput Screening Methodologies for Identifying Novel this compound Modulators
High-throughput screening (HTS) allows for the rapid assessment of large libraries of compounds to identify those that modulate a particular biological target or pathway. While this compound itself is recognized as a potential lead compound and may be used in screening efforts for other purposes glixxlabs.comglixxlabs.com, direct information on the application of HTS methodologies specifically for identifying novel modulators of this compound was not prominently featured in the search results.
However, HTS is a standard approach in drug discovery for identifying compounds that interact with specific targets, such as enzymes or receptors. Given that this compound is an HDAC6 inhibitor invivochem.cnbiorxiv.orgglixxlabs.commedchemexpress.com, HTS could theoretically be applied to screen for compounds that enhance or inhibit its activity, or that modulate the biological pathways it affects. Techniques like cell-based assays or biochemical assays amenable to automation are typically employed in such screening efforts mdpi.com.
Gene Editing for Target Validation and Pathway Dissection
Gene editing technologies, notably CRISPR-Cas9, are powerful tools for precisely modifying the genome to study gene function, validate drug targets, and dissect biological pathways fpwr.orgfigshare.comfrontiersin.orgfrontiersin.orgnih.govnih.gov. This compound exerts its effects primarily through the inhibition of HDAC6 invivochem.cnbiorxiv.orgglixxlabs.commedchemexpress.com.
While the search results highlight the utility of gene editing for target validation and pathway analysis in various biological contexts fpwr.orgfigshare.comfrontiersin.orgfrontiersin.orgnih.govnih.govnih.gov, specific studies detailing the use of gene editing to validate HDAC6 as a target of this compound or to dissect the downstream pathways modulated by this compound via gene editing were not explicitly found. Nevertheless, gene editing approaches, such as knocking out or modifying the HDAC6 gene, could be valuable future strategies to confirm the specificity of this compound's action and to fully delineate the cellular and molecular pathways influenced by its inhibitory activity.
Preclinical Efficacy Studies of Lassbio 1911 in Disease Models
Efficacy in In Vivo Animal Models of Cancer
While much of the research on LASSBio-1911's anti-cancer properties has been conducted using in vitro cell line models, these studies provide the foundational evidence for its potential efficacy. The compound has demonstrated cytotoxic effects against several human tumor cell lines with minimal impact on normal cells. medchemexpress.com
Notably, studies have evaluated its activity against prostate cancer and hepatocellular carcinoma. In the PC3 prostate cancer cell line, this compound was shown to exert cytotoxic effects, trigger apoptosis (programmed cell death), and cause cell cycle arrest in the G2/M phase. researchgate.netmdpi.com Further research compared the cytotoxic effects of this compound across different cancer cell lines, revealing varying degrees of potency. nih.gov While this compound showed no cytotoxic effect on non-tumor human peripheral blood mononuclear cells (hPBMC), it was effective against several tumor lines. nih.gov
The table below summarizes the in vitro cytotoxic activity of this compound on various human tumor cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | CC₅₀ (µM) | Selectivity Index (SI) |
| PC3 | Prostate Carcinoma | 26.54 | > 3.76 |
| MCF-7 | Breast Adenocarcinoma | > 100 | N/A |
| MOLT-4 | T-cell Lymphoblastic Leukemia | 13.06 | > 7.65 |
| CCRF-CEM | T-cell Lymphoblastic Leukemia | 12.33 | > 8.11 |
| hPBMC | Non-tumor cells | > 100 | N/A |
| Data sourced from a 48h MTT assay. The Selectivity Index (SI) is the ratio of CC₅₀ in non-tumor cells to tumor cells. A higher SI indicates greater selectivity for cancer cells. Data from nih.gov. |
These in vitro results, particularly the compound's ability to reduce cell viability and migration in prostate cancer cells, suggest its potential as a prototype for developing new anti-cancer agents. researchgate.netmdpi.com However, comprehensive in vivo studies in animal models of cancer are required to validate these initial findings and establish a clearer picture of the therapeutic potential of this compound in oncology.
Therapeutic Potential in Neurodegenerative Disease Animal Models
The therapeutic potential of this compound has been more extensively evaluated in animal models of neurodegenerative disease, specifically Alzheimer's disease (AD). nih.govbiorxiv.org As an inhibitor of histone deacetylases (iHDACs), this compound is considered a promising drug candidate for neurodegenerative conditions where epigenetic modifications play a key role. nih.govbiorxiv.org
Research has focused on a mouse model of AD induced by the intracerebroventricular infusion of amyloid-β (Aβ) oligomers, which are considered major toxins leading to the neuronal dysfunction seen in the disease. nih.govbiorxiv.org In this model, this compound demonstrated significant therapeutic effects:
Improved Cognitive and Synaptic Function : Treatment with this compound was found to improve behavioral performance and rescue synaptic and memory function in the AβO-infused mice. nih.govbiorxiv.orgbiorxiv.org
Modulation of Astrocyte Reactivity : The compound prevented astrocytic reactivity triggered by Aβ oligomers. nih.govbiorxiv.org Astrocytes are key players in the neuroinflammation associated with AD, and by modulating their reactivity, this compound appears to enhance their neuroprotective potential. nih.govresearchgate.net
Enhanced Synaptic Density : this compound was shown to increase synaptic protein levels and their distribution both in cultured neurons and in the brains of mice. biorxiv.orgresearchgate.net
Collectively, these findings suggest that this compound mitigates synapse and memory loss by modulating the neuroprotective functions of astrocytes, providing a strong rationale for its development as a drug for Alzheimer's disease. nih.govbiorxiv.org
Evaluation of Pharmacodynamic Biomarkers in Animal Systems
Pharmacodynamic biomarkers are crucial for assessing whether a drug is engaging its target and having a downstream biological effect. In the preclinical evaluation of this compound, several such biomarkers have been monitored in both cancer and neurodegeneration models.
In the context of neurodegenerative disease , studies in Aβ oligomer-infused mice and related in vitro systems utilized biomarkers to track astrocyte reactivity and synaptic integrity. nih.gov Key biomarkers included:
Astrocyte Reactivity Markers : Glial Fibrillary Acidic Protein (GFAP), C3, and S100a10 were measured to assess the inflammatory state of astrocytes. researchgate.net this compound treatment was found to decrease these reactivity markers. researchgate.net
Synaptic Proteins : The levels and colocalization of synaptic proteins such as synaptophysin, spinophilin, PSD-95, and hommer were used as indicators of synaptic density and health. researchgate.net Treatment with this compound increased the levels of these synaptic markers in the hippocampus of mice. nih.govresearchgate.net
In cancer cell line studies, the pharmacodynamic effects of this compound were evaluated by measuring the expression and phosphorylation status of proteins involved in cell signaling pathways that promote cancer cell survival and migration. For the PC3 prostate cancer cell line, key biomarkers included:
Signaling Proteins : The expression of phosphorylated JNK (p-JNK), JAK2, and phosphorylated STAT3 (p-STAT3) was analyzed. researchgate.netmdpi.com this compound was found to reduce the expression of p-STAT3. researchgate.netmdpi.com
Inflammatory Cytokines : Secretion of Interleukin 6 (IL-6), a cytokine involved in inflammation and cancer progression, was also measured and found to be reduced by the compound. researchgate.netmdpi.com
The table below summarizes the key pharmacodynamic biomarkers evaluated in preclinical studies of this compound.
| Disease Model | Biomarker | System/Method | Observed Effect of this compound |
| Alzheimer's Disease | GFAP, C3, S100a10 | Mouse Hippocampus / Immunostaining, FACS | Decrease in astrocyte reactivity markers researchgate.net |
| Alzheimer's Disease | Synaptophysin, PSD-95 | Mouse Hippocampus / Western Blot, Immunostaining | Increase in synaptic protein levels nih.govresearchgate.net |
| Prostate Cancer | p-STAT3 | PC3 Cell Line / Western Blot | Reduced expression researchgate.netmdpi.com |
| Prostate Cancer | IL-6 | PC3 Cell Line / ELISA | Reduced secretion researchgate.netmdpi.com |
Methodological Considerations and Challenges in Preclinical Model Translation
The journey of a compound like this compound from preclinical models to clinical application is fraught with challenges, a phenomenon often described as the "valley of death" in drug development. d-nb.info The successful translation of findings from animal models to human therapies is not guaranteed, and several methodological factors must be considered.
Model Relevancy and Complexity : Animal models, whether for cancer or neurodegenerative diseases, often fail to fully recapitulate the complexity of human pathology. d-nb.infoosf.io For instance, cancer models using injected tumor cells may not reflect the spontaneous development and heterogeneity of human tumors. nih.govnih.gov Similarly, while neurotoxin-induced models of neurodegeneration are valuable, they may not capture all aspects of the slow, progressive nature of diseases like Alzheimer's. nih.govnih.gov
Species Differences : Physiological and metabolic differences between rodents and humans can significantly impact a drug's efficacy and pharmacokinetics. nih.gov The genetic background of the animal models used is often highly restricted, which does not reflect the genetic diversity of human patient populations. nih.gov
Reproducibility and Robustness : A significant challenge in translational science is the reproducibility of preclinical findings. d-nb.inforesearchgate.net Studies conducted under a narrow set of experimental conditions may not be robust enough to predict outcomes in a complex and varied human clinical setting. nih.gov
Challenges with N-Acylhydrazone (NAH) Scaffolds : this compound belongs to the N-acylhydrazone class of compounds. While this chemical motif is considered a "privileged structure" in medicinal chemistry, developing NAH-based drugs presents its own set of challenges related to optimizing pharmacokinetic properties like solubility and metabolic stability to ensure they can become successful clinical candidates. researchgate.net
Overcoming these hurdles requires rigorous experimental design, including the use of multiple relevant animal models, careful statistical analysis, and a continuous effort to bridge the gap between preclinical and clinical research methodologies. d-nb.infoosf.io
Future Directions and Emerging Paradigms in Lassbio 1911 Research
Exploration of Additional Therapeutic Indications and Disease Mechanisms
Initially recognized for its role as a potent and selective inhibitor of histone deacetylase 6 (HDAC6) medchemexpress.commedchemexpress.com, LASSBio-1911 has demonstrated significant potential in cancer therapy and neurodegenerative diseases. nih.govresearchgate.net Future research will likely delve into a wider array of therapeutic applications, driven by the multifaceted roles of HDAC6 in various pathological processes.
Cancer: this compound has shown antitumor activity in hepatocellular carcinoma (HCC) and prostate cancer cells. medchemexpress.comnih.govmedchemexpress.eu In prostate cancer cell lines, it has been observed to reduce cell viability and migration, induce apoptosis, and cause cell cycle arrest at the G2/M phase. nih.govmdpi.com The underlying mechanisms involve the inhibition of pathways such as the JAK2/STAT3 signaling pathway, leading to reduced IL-6 secretion. nih.govmdpi.com Further investigations could explore its efficacy in other malignancies where HDAC6 is implicated, such as breast cancer, ovarian cancer, and multiple myeloma.
Neurodegenerative and Neuroinflammatory Diseases: A significant body of research points to the therapeutic potential of this compound in Alzheimer's disease (AD). nih.govresearchgate.net Studies have shown that this compound can modulate the reactivity of astrocytes, the key players in neuroinflammation, and enhance their neuroprotective potential. nih.govresearchgate.netresearchgate.net It has been found to rescue synaptic and memory function in mouse models of AD by preventing amyloid-β oligomer-triggered astrocytic reactivity. nih.govresearchgate.netresearchgate.net The compound promotes the conversion of astrocytes from a pro-inflammatory (A1) to an anti-inflammatory (A2) phenotype. researchgate.netfrontiersin.org Given these findings, future research is warranted to explore its effects on other neurodegenerative conditions characterized by neuroinflammation and protein aggregation, such as Parkinson's disease and amyotrophic lateral sclerosis.
Development of Advanced Delivery Systems for this compound
A critical aspect of realizing the full therapeutic potential of this compound lies in optimizing its delivery to target tissues while minimizing systemic exposure and potential off-target effects. Advanced drug delivery systems are being explored to enhance the compound's efficacy and safety profile.
One promising approach involves the use of nanoparticles (NPs) and extracellular vesicles (EVs). researchgate.netfrontiersin.org These nano-carriers can be engineered to encapsulate this compound, potentially improving its solubility, stability, and ability to cross biological barriers like the blood-brain barrier (BBB). researchgate.netfrontiersin.org For neurological disorders, EV-delivered HDAC inhibitors have shown improved accumulation in astrocytes with reduced systemic effects. researchgate.netfrontiersin.org The development of targeted delivery systems, for instance by functionalizing nanoparticles with ligands that bind to receptors overexpressed on cancer cells or specific brain cells, could further enhance the precision of this compound therapy.
Integration of this compound Research with Systems Biology and Network Pharmacology
The traditional "one-drug, one-target" paradigm is increasingly being replaced by a more holistic understanding of drug action, facilitated by systems biology and network pharmacology. nih.gov These approaches consider the complex interplay of multiple molecular components within a biological system. nih.govmdpi.com
Network pharmacology can be employed to construct "compound-target-disease" networks, providing a comprehensive view of how this compound interacts with various proteins and pathways. exlibrisgroup.comfrontiersin.org This can help in identifying not only its primary targets but also potential off-targets, which could be responsible for both therapeutic effects and adverse reactions. nih.gov By integrating data from genomics, proteomics, and metabolomics, systems biology can offer a deeper understanding of the systemic effects of this compound. This integrated approach is crucial for understanding the polypharmacology of this compound, especially in complex multifactorial diseases like cancer and neurodegenerative disorders. nih.gov
Scientific Challenges and Opportunities for this compound as a Prototype Compound
This compound serves as a valuable prototype for the development of new and improved therapeutic agents. nih.govfrontiersin.org Its N-acylhydrazone scaffold is a privileged structure in medicinal chemistry, offering opportunities for structural modifications to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net
Challenges: A key challenge lies in translating the promising preclinical findings into clinical success. This will require rigorous evaluation in more complex and relevant animal models and eventually, well-designed clinical trials. whiterose.ac.uk Another challenge is to fully elucidate the on- and off-target effects of this compound to anticipate and mitigate potential toxicities. The development of resistance to this compound in cancer therapy is also a potential hurdle that needs to be investigated.
Opportunities: The multitarget nature of this compound, particularly its dual inhibition of HDAC6 and HDAC8, presents an opportunity to tackle diseases from multiple angles. nih.govmdpi.com For instance, in cancer, this could lead to synergistic antitumor effects. mdpi.com this compound's ability to modulate the tumor microenvironment and the neuroinflammatory landscape opens up possibilities for combination therapies. mdpi.comresearchgate.net As a prototype, this compound provides a chemical framework for the design of next-generation inhibitors with fine-tuned activity profiles for specific diseases. frontiersin.org The exploration of its structure-activity relationships will be crucial for medicinal chemists to design novel compounds with improved therapeutic indices. researchgate.net
Q & A
Q. What is the molecular mechanism of LASSBio-1911 as an HDAC6 inhibitor, and how does its selectivity compare to other HDAC isoforms?
this compound is a synthetic N-acylhydrazone derivative structurally modified from trichostatin A (TSA), a non-selective HDAC inhibitor. It exhibits high selectivity for HDAC6 (IC₅₀ = 15 nM), with 15-fold greater potency against HDAC6 compared to HDAC8 and negligible activity against class I HDAC isoforms. Molecular docking studies reveal its interaction with HDAC6 involves bidentate coordination of the hydroxamate group to the catalytic zinc ion, hydrogen bonds with His-573, His-574, and Tyr-745, π-π stacking with Phe-583/Phe-643, and an N–H···Ser-531 hydrogen bond .
Q. What methodologies are used to assess the cytotoxicity and safety profile of this compound in vitro?
Cytotoxicity is evaluated using MTT assays and nitrite production measurements in primary cell cultures (e.g., mouse hippocampal astrocytes and neurons). At 1 µM, this compound does not compromise cell viability or morphology, as confirmed by GFAP (astrocytes) and synaptophysin (neurons) immunostaining . For cancer cell lines (e.g., MOLT-4, CCRF-CEM), dose-response curves quantify maximal effect (Eₘₐₓ) and IC₅₀ values, with this compound showing Eₘₐₓ values up to 98.9% in leukemia cells after 48 hours .
Q. How is this compound synthesized and characterized for purity?
The compound is synthesized via methods described by Rodrigues et al. (2016), purified by column chromatography, and characterized using spectroscopic techniques (e.g., NMR, HPLC). Purity (>95%) is confirmed via reverse-phase HPLC, ensuring reproducibility in experimental models .
Advanced Research Questions
Q. How do contradictory data on this compound’s cytotoxic effects across cell lines inform its therapeutic potential?
this compound exhibits cell-type-specific cytotoxicity. For instance, it shows high Eₘₐₓ in leukemia cells (98.9% in MOLT-4) but lower efficacy in solid tumors (42.6% in PC-3 prostate cancer). These discrepancies may arise from differences in HDAC6 expression, cellular uptake, or metabolic pathways. Researchers should contextualize such data by cross-referencing HDAC isoform profiling, pharmacokinetic studies, and apoptosis markers (e.g., SubG1 phase analysis) .
Q. What experimental designs are critical for evaluating this compound’s neuroprotective effects in Alzheimer’s disease (AD) models?
Key steps include:
- In vitro: Co-culturing hippocampal neurons with astrocytes treated with this compound to assess synaptogenic potential via synaptophysin/PSD-95 colocalization .
- In vivo: Intracerebroventricular AβO injection in mice to model AD, followed by behavioral assays (e.g., novel object recognition) and histological analysis of synaptic density (e.g., synaptopodin levels) .
- Molecular endpoints: Quantifying HDAC activity in hippocampal extracts and acetylated histone H3 levels to confirm target engagement .
Q. How can researchers reconcile conflicting results in JNK phosphorylation inhibition between this compound and analogs like LASSBio-2208?
Western blot analyses show LASSBio-2208 suppresses JNK phosphorylation more potently than this compound, despite both being HDAC6 inhibitors. This divergence suggests off-target effects or differences in downstream signaling modulation. To resolve this, researchers should perform kinome-wide profiling and pathway enrichment analysis alongside HDAC inhibition assays .
Q. What strategies optimize dose selection for this compound in preclinical studies?
Dose optimization requires:
- Toxicity thresholds: Establishing no-observed-adverse-effect levels (NOAEL) via MTT and nitrite assays (e.g., ≤1 µM for astrocytes) .
- Pharmacodynamic markers: Monitoring HDAC6 activity reduction (e.g., 32% in mouse hippocampi) and histone H3 acetylation increases (58.5%) to confirm efficacy .
- Dose-response curves: Using in vitro models (e.g., HepG2 cells) to identify IC₅₀ values and correlate with in vivo outcomes .
Methodological Considerations
Q. How should researchers address variability in astrocyte reactivity assays when testing this compound?
Standardize protocols for:
- Cell culture: Use primary astrocytes from consistent mouse strains and passage numbers.
- Phenotyping: Combine GFAP/C3 (reactive) and GFAP/S100a10 (neuroprotective) co-staining with flow cytometry to quantify subtype ratios .
- Conditioned media: Pre-treat astrocytes with this compound before collecting media for neuron co-culture experiments to assess synaptogenic potential .
Q. What statistical approaches are recommended for analyzing this compound’s effects on cell cycle progression?
Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare SubG1 (apoptotic), G0/G1, S, and G2/M phase distributions across concentrations. For example, 10 µM this compound increases SubG1 cells by 30% in HepG2, indicating apoptosis induction .
Data Interpretation and Reporting
Q. How to present conflicting efficacy data in grant proposals or manuscripts?
Frame contradictions as opportunities for mechanistic exploration. For example, this compound’s low efficacy in PC-3 cells could highlight the need for combination therapies or biomarker-driven patient stratification. Use tables to compare Eₘₐₓ, IC₅₀, and HDAC isoform selectivity across models .
Q. What are the best practices for validating HDAC6 inhibition in vivo?
Include:
- Tissue-specific HDAC activity assays: Measure enzymatic activity in hippocampal homogenates using fluorogenic substrates .
- Histone acetylation quantification: Use Western blotting with anti-acetyl-H3 antibodies.
- Behavioral correlates: Link HDAC6 inhibition to cognitive improvements in AD models via Morris water maze or fear conditioning tests .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
